N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide
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Overview
Description
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the thioxomethyl and benzamide groups. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may target viral enzymes, inhibiting viral replication and providing antiviral effects . The exact pathways and molecular interactions depend on the specific application and target organism .
Comparison with Similar Compounds
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Known for its antiviral properties.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: Studied for their potential as SARS-CoV-2 RNA-dependent RNA polymerase inhibitors.
1-((1H-indol-3-yl)methyl)-3-(4-methoxyphenyl)urea: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
126193-38-2 |
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Molecular Formula |
C22H17N3OS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(2-phenyl-1H-indol-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17N3OS/c26-21(16-11-5-2-6-12-16)25-22(27)24-20-17-13-7-8-14-18(17)23-19(20)15-9-3-1-4-10-15/h1-14,23H,(H2,24,25,26,27) |
InChI Key |
BBDPUHFHEZYNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NC(=S)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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